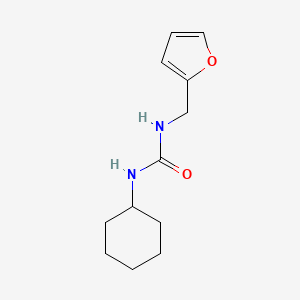

1-Cyclohexyl-3-(furan-2-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMBIDMHBXLQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexyl 3 Furan 2 Ylmethyl Urea and Its Structural Analogues

Strategic Approaches to Urea (B33335) Bond Formation for the Chemical Compound

The formation of the urea linkage in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea requires the coupling of a cyclohexylamino group and a furan-2-ylmethylamino group with a carbonyl source. The strategies to achieve this can be broadly categorized into direct and indirect methods, with the choice of pathway often dictated by precursor availability, desired scale, and process safety considerations.

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and a primary amine. commonorganicchemistry.com This pathway is highly efficient and typically proceeds under mild conditions. For the synthesis of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, this involves the condensation of cyclohexyl isocyanate with furan-2-ylmethylamine (furfurylamine).

The reaction is a nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate. This process is generally high-yielding and does not require a base or catalyst. commonorganicchemistry.com The reaction is often carried out in a suitable aprotic solvent to facilitate the dissolution of reactants and control the reaction temperature. commonorganicchemistry.com

Table 1: Typical Reaction Conditions for Isocyanate-Amine Condensation

| Parameter | Condition | Rationale |

| Reactants | Cyclohexyl isocyanate, Furan-2-ylmethylamine | Direct precursors for the target molecule. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Aprotic solvents that dissolve reactants and are inert to the reaction conditions. commonorganicchemistry.com |

| Temperature | Room Temperature (RT) | The reaction is typically exothermic and proceeds readily without heating. commonorganicchemistry.com |

| Catalyst | None required | The high reactivity of the isocyanate group with the amine makes a catalyst unnecessary. commonorganicchemistry.com |

| Work-up | Solvent evaporation, precipitation, or extraction | The product is often easily isolated due to its high purity and potential for crystallization. |

This method's primary advantage is its simplicity and efficiency. However, the use of isocyanates, which are often derived from highly toxic phosgene and can be hazardous themselves, is a significant drawback from a safety and environmental perspective. nih.gov

Concerns over the toxicity of isocyanates and their phosgene-based synthesis have spurred the development of alternative methods for urea bond formation. nih.gov These procedures utilize different carbonyl sources or activating agents to couple the two amine precursors.

Phosgene Equivalents: Safer, easier-to-handle alternatives to phosgene gas have been developed.

Triphosgene (Bis(trichloromethyl)carbonate, BTC): A stable, crystalline solid that acts as a source of phosgene in situ. nih.gov The synthesis involves reacting one amine (e.g., cyclohexylamine) with triphosgene, often in the presence of a base, to form an intermediate that then reacts with the second amine (furan-2-ylmethylamine). nih.gov

N,N'-Carbonyldiimidazole (CDI): A crystalline solid that serves as a widely used and safer substitute for phosgene. commonorganicchemistry.comnih.gov It reacts with an amine to form a carbamoyl-imidazole intermediate, which subsequently reacts with a second amine to yield the unsymmetrical urea. CDI is advantageous as it does not produce chlorinated byproducts. nih.gov

Carbodiimide-Mediated Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), commonly used in peptide synthesis, can facilitate the formation of urea derivatives. researchgate.netpeptide.com

Rearrangement Reactions: Isocyanates can be generated in situ from carboxylic acid derivatives through rearrangements like the Curtius rearrangement (from acyl azides). organic-chemistry.org This avoids the need to handle the isocyanate directly.

Direct Carbonylation: Palladium-catalyzed carbonylation of amines using carbon monoxide (CO) as the carbonyl source offers another route to unsymmetrical ureas. organic-chemistry.org

Table 2: Comparison of Alternative Coupling Reagents

| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |

| Phosgene Equivalents | Triphosgene, CDI | In situ generation of a reactive carbonyl intermediate. nih.gov | Safer and easier to handle than phosgene gas. nih.gov | Triphosgene can still release toxic vapors; byproducts can be difficult to remove. nih.gov |

| Carbodiimides | DCC, DIC | Activation of a carboxylic acid (not directly applicable here) or formation of an adduct with an amine. researchgate.net | Mild reaction conditions. | Byproduct (dicyclohexylurea for DCC) can be insoluble and complicate purification. researchgate.netpeptide.com |

| In Situ Isocyanate Generation | Curtius Rearrangement | Acyl azide rearranges to an isocyanate, which is trapped by an amine. organic-chemistry.org | Avoids isolation and handling of toxic isocyanates. | Requires multi-step synthesis of the acyl azide precursor. |

Multi-Step Synthesis Design Involving Cyclohexyl and Furan-2-ylmethyl Precursors

Synthesis of Cyclohexyl Precursors: The primary precursor is cyclohexylamine . Industrially, it is most commonly prepared via the catalytic hydrogenation of aniline. google.com An alternative, though less direct, laboratory approach involves the reaction of urea with cyclohexylamine in water at elevated temperatures to produce N-cyclohexylurea, which could potentially be used in subsequent transamidation reactions. google.comgoogle.com

Synthesis of Furan-2-ylmethyl Precursors: The key precursor is furan-2-ylmethylamine (furfurylamine) . This amine is typically derived from furfural (B47365) , a renewable platform chemical obtained from the dehydration of pentose sugars found in biomass like corncobs and sugarcane bagasse. scirp.org The synthesis of furfurylamine from furfural is generally achieved through reductive amination. This process involves the condensation of furfural with ammonia to form an imine, which is then hydrogenated to the corresponding primary amine.

A complete multi-step synthesis of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea could therefore begin with aniline and furfural, as depicted in the following general scheme:

Step 1a: Hydrogenation of aniline to produce cyclohexylamine.

Step 1b: Reductive amination of furfural with ammonia to produce furan-2-ylmethylamine.

Step 2: Conversion of cyclohexylamine to cyclohexyl isocyanate (e.g., using a phosgene equivalent).

Step 3: Condensation of cyclohexyl isocyanate with furan-2-ylmethylamine to yield the final product, 1-Cyclohexyl-3-(furan-2-ylmethyl)urea.

This modular approach allows for the synthesis of a wide range of structural analogues by simply varying the starting aniline or aldehyde.

Green Chemistry Principles in the Synthesis of Urea Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and environmental friendliness, guided by the principles of green chemistry. The synthesis of urea derivatives has been a significant area for the application of these principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources. daneshyari.com

Isocyanate-Free Synthesis: A major focus of green urea synthesis is the avoidance of toxic isocyanates and their phosgene precursors. rsc.org One innovative approach is the melt polycondensation of urea itself with amines at high temperatures. rsc.org In this process, urea decomposes to isocyanic acid and ammonia, with the in situ generated isocyanic acid reacting with primary amines to form the urea linkage. rsc.org

Utilization of Carbon Dioxide (CO₂): Carbon dioxide is an ideal C1 building block from a green chemistry perspective: it is abundant, inexpensive, non-toxic, and renewable. cas.cn Direct synthesis of ureas from amines and CO₂ has been developed, often proceeding in the absence of catalysts or organic solvents. cas.cnrsc.org This method combines CO₂ capture and utilization into a single process, forming valuable chemicals. cas.cn The reaction is believed to proceed through an alkyl ammonium alkyl carbamate intermediate, which then dehydrates to form the urea product. rsc.org

Solventless and Aqueous Reactions:

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or in the solid state minimizes waste and simplifies purification. daneshyari.com Solvent-free methods for producing substituted ureas have been developed, aligning with the resource-conscious goals of green chemistry. daneshyari.com

"On-Water" Synthesis: The reaction of isocyanates with amines can be conducted in water. organic-chemistry.org This sustainable method often leads to simple product isolation by filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Electrocatalysis: An emerging green strategy is the direct electrocatalytic C-N coupling of carbon and nitrogen sources, such as CO₂ and N₂, under ambient conditions. researchgate.net This approach could revolutionize urea synthesis by bypassing the energy-intensive Haber-Bosch process for ammonia production and traditional high-temperature industrial urea synthesis. researchgate.netureaknowhow.com

Table 3: Green Chemistry Approaches in Urea Synthesis

| Principle | Approach | Example | Environmental Benefit |

| Use of Renewable Feedstocks | Biomass-derived precursors | Using furfural (from biomass) to synthesize the furan-2-ylmethylamine moiety. scirp.org | Reduces reliance on fossil fuels. |

| Atom Economy | Direct addition reactions | Isocyanate-amine condensation. commonorganicchemistry.com | High efficiency, minimal byproducts. |

| Safer Solvents & Auxiliaries | Reactions in water | "On-water" synthesis of unsymmetrical ureas. organic-chemistry.org | Eliminates volatile organic compounds (VOCs), simplifies work-up. |

| Design for Energy Efficiency | Ambient temperature reactions | Many isocyanate-amine condensations proceed at room temperature. commonorganicchemistry.com | Reduces energy consumption compared to high-temperature processes. |

| Use of Safer Chemicals | Avoiding hazardous reagents | Synthesis from amines and CO₂ instead of phosgene/isocyanates. cas.cnrsc.org | Eliminates highly toxic and hazardous materials from the synthetic route. |

| Catalysis | Electrocatalysis | Direct synthesis from CO₂ and nitrogen sources. researchgate.net | Potential for highly efficient, low-energy synthesis powered by renewable electricity. |

Elucidation of Reaction Mechanisms and Transformation Pathways of the Chemical Compound

Reactivity of the Urea (B33335) Functional Group in the Chemical Compound

The urea functional group is central to the reactivity of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, influencing its electronic properties and participating in a range of chemical reactions. The conformational flexibility of urea derivatives also plays a crucial role in their reactivity. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The urea moiety in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, bearing lone pairs of electrons, can act as nucleophiles. The degree of nucleophilicity is influenced by the electronic nature of the substituents. The cyclohexyl group, being an electron-donating alkyl group, slightly enhances the electron density on the adjacent nitrogen atom, thereby increasing its nucleophilicity. Conversely, the furan-2-ylmethyl group, with its aromatic and heteroatomic nature, may have a more complex electronic influence.

The carbonyl carbon of the urea group is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a result of the polarization of the carbon-oxygen double bond. The resonance delocalization of the nitrogen lone pairs into the carbonyl group can modulate this electrophilicity. nih.gov

Due to the presence of N-H protons, the urea group can be deprotonated under basic conditions to form a urea anion, which is a more potent nucleophile. This anion can then participate in various substitution and addition reactions.

Hydrolytic Stability and Decomposition Pathways

Urea derivatives are generally susceptible to hydrolysis, which can be catalyzed by either acids or bases. The stability of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea towards hydrolysis is a critical factor in its application and persistence. Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This typically leads to the cleavage of the C-N bonds, ultimately yielding cyclohexylamine, furan-2-ylmethanamine, and carbon dioxide. In some cases of sulfonylureas, acid-catalyzed cleavage of the sulfonylurea bridge is the initial step in degradation. researchgate.net

Under basic conditions, hydrolysis can proceed through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the resulting tetrahedral intermediate and the nature of the leaving groups will determine the reaction pathway. The decomposition of 5-hydroxymethylfurfural (B1680220) (a related furan (B31954) derivative) has been studied under various hydrolytic conditions, with stability observed in alkaline hydrolysis. researchgate.net

The steric hindrance provided by the bulky cyclohexyl group may influence the rate of hydrolysis compared to less hindered ureas.

Transformations Involving the Furan-2-ylmethyl Substituent

The furan ring in the furan-2-ylmethyl substituent is an electron-rich aromatic system, making it prone to various electrophilic substitution reactions. Additionally, the furan ring can undergo cycloaddition reactions and can be modified through oxidation or reduction.

Common transformations of the furan ring that could be applicable to 1-Cyclohexyl-3-(furan-2-ylmethyl)urea include:

Oxidation: The furan ring can be oxidized under various conditions. Oxidative cleavage of furans can lead to the formation of 1,4-dicarbonyl compounds. researchgate.net In some instances, the oxidation of furans can yield maleic anhydride (B1165640) and other acidic byproducts. nih.gov The oxidation of furfural (B47365), a related compound, can lead to furoic acid. researchgate.net

Reduction: The furan ring can be hydrogenated to tetrahydrofuran (B95107). The catalytic hydrogenation of furfural, for example, can yield furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran (B129897) depending on the catalyst and reaction conditions. researchgate.netresearchgate.net

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleimides. researchgate.netrsc.org This reaction is a powerful tool for the construction of complex polycyclic structures. The reaction of furfural derivatives with maleimides can be facilitated in an aqueous medium. researchgate.netmdpi.com

The reactivity of the furan ring in these transformations can be influenced by the electronic effects of the attached urea moiety.

Reactions Pertaining to the Cyclohexyl Moiety

The cyclohexyl group in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea is a saturated aliphatic ring system. While generally less reactive than the urea and furan moieties, it can undergo certain transformations, primarily involving C-H bond activation.

Potential reactions involving the cyclohexyl moiety include:

Oxidation: Catalytic oxidation of the cyclohexyl ring can lead to the formation of cyclohexanol (B46403) and cyclohexanone. This process often requires the use of transition metal catalysts and an oxidizing agent. The direct transformation of a cyclohexyl group to a phenyl group has also been reported under specific conditions. researchgate.net

Halogenation: Free-radical halogenation of the cyclohexyl ring can occur, typically at the tertiary C-H bond if present, or at secondary positions.

Dehydrogenation: Under certain catalytic conditions, the cyclohexyl ring can be dehydrogenated to a cyclohexenyl or even a phenyl group.

Catalytic Approaches in Reactions Involving the Chemical Compound

Catalysis plays a pivotal role in mediating a wide array of transformations for urea and furan derivatives, offering pathways to new molecular architectures with enhanced efficiency and selectivity.

Metal-Catalyzed Transformations

Various transition metals are known to catalyze reactions involving the functional groups present in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The furan ring, if functionalized with a halide, could participate in Suzuki, Stille, or Heck couplings to form C-C bonds. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions have also been developed using urea-based ligands. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective catalysts for hydrogenation reactions. The furan ring in the subject molecule could potentially be hydrogenated to a tetrahydrofuran ring using a suitable ruthenium catalyst. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are also employed in hydrogenation and cross-coupling reactions. For instance, nickel catalysts are used in the gas-phase hydrodeoxygenation of furfural to 2-methylfuran. researchgate.net They have also been utilized in the catalytic oxidation of urea. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to catalyze a variety of reactions, including C-H activation and cycloaddition reactions.

The specific catalytic system and reaction conditions would determine the outcome of these transformations, allowing for the selective modification of either the urea, furan, or cyclohexyl moieties of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea.

Structure Activity Relationship Sar Studies and Molecular Design Principles for the Chemical Compound

Conformational Analysis and Spatial Arrangement Influence

The biological activity of urea (B33335) derivatives is profoundly influenced by their three-dimensional structure and conformational preferences. The urea group itself possesses specific geometric constraints and interaction capabilities. Due to resonance, the C-N bonds have partial double-bond character, which leads to a generally planar urea moiety. nih.gov This planarity is crucial for establishing effective hydrogen bonds with protein targets. nih.gov

Furthermore, the urea functionality can engage in interactions beyond classical hydrogen bonding. Studies have identified favorable π-stacking-like interactions between the urea moiety and aromatic side chains in proteins. nih.govnih.gov Perpendicular orientations can lead to NH-π interactions, adding to the complexity and strength of ligand-receptor binding. nih.govnih.gov The spatial arrangement of the furan (B31954) ring relative to the urea group could facilitate or hinder these types of interactions, thereby modulating the compound's activity.

Impact of Cyclohexyl Ring Modifications on Molecular Interactions

The cyclohexyl ring in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea primarily serves as a bulky, lipophilic anchor that can occupy hydrophobic pockets within a target protein. SAR studies on related urea derivatives have shown that the nature of this aliphatic ring system is critical for activity.

In a study on urea derivatives as anti-tuberculosis agents, systematic modification of the alkyl ring substituent revealed a strong preference for bulky aliphatic systems. nih.gov While the parent compound in that study featured an adamantyl group, its replacement with other cyclic structures provided clear SAR insights.

| Compound Modification (relative to Adamantyl) | Relative Activity | Reference |

|---|---|---|

| Cyclooctyl | Minimally decreased | nih.gov |

| Cyclohexyl | Considerably decreased | nih.gov |

| Cyclopentyl | Considerably decreased | nih.gov |

This data suggests that the size and shape of the hydrophobic group are finely tuned for optimal interaction with the target. nih.gov Substituting the adamantyl group with a smaller cyclohexyl or cyclopentyl ring led to a significant drop in activity, indicating that a larger hydrophobic surface is preferred for maximal efficacy in that specific context. nih.gov This highlights that modifications to the cyclohexyl ring in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, such as increasing or decreasing its size (e.g., to cyclooctyl or cyclopentyl) or introducing heteroatoms (e.g., piperidine), would likely have a profound impact on its biological activity by altering its fit and interactions within a binding site. nih.govcambridgemedchemconsulting.com

Role of the Furan-2-ylmethyl Moiety in Modulating Activity

The furan nucleus is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgijabbr.comresearchgate.net Its aromaticity can lend metabolic stability to the molecule. ijabbr.com The ether oxygen atom within the ring adds polarity and can act as a hydrogen bond acceptor, further enhancing interactions with biological targets. orientjchem.orgijabbr.com

In the context of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, the furan ring can be seen as a bioisostere of a phenyl ring but with a distinct hydrophilic-lipophilic balance, which can be advantageous in drug optimization. orientjchem.org The substitution is at the 2-position of the furan ring, a common site for electrophilic substitution due to its electron-rich nature. orientjchem.org The methylene (B1212753) linker (-CH2-) provides rotational flexibility, allowing the furan ring to orient itself optimally within a binding pocket to engage in favorable interactions. Studies on other furan derivatives have shown that modifications to the furan ring itself can significantly alter biological activity. ijabbr.com

Bioisosteric Strategies in the Molecular Design of Urea Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles. ufrj.brresearchgate.net In the design of urea derivatives, bioisosteric replacements can be applied to each of the three key components: the urea core, the cyclohexyl ring, and the furan moiety.

Urea Core: The urea group itself can be replaced by bioisosteres like thiourea, guanidine, or squaramide to modulate hydrogen bonding capabilities and electronic properties. nih.gov However, SAR studies on some urea-based compounds have shown that the urea moiety is fundamental for activity, and its replacement leads to a significant decrease in potency. nih.govnih.gov

Cyclohexyl Ring: The cyclohexyl group, a non-aromatic lipophilic moiety, can be considered a bioisostere for a phenyl ring in contexts where the primary interaction is hydrophobic. cambridgemedchemconsulting.com Other potential replacements include different-sized cycloalkanes (e.g., cyclopentyl, cycloheptyl), bicyclic systems (e.g., adamantyl), or saturated heterocycles like piperidine (B6355638) or morpholine (B109124) to improve properties such as solubility or metabolic stability. nih.govcambridgemedchemconsulting.com

Furan Ring: The furan ring is a classical bioisostere of the phenyl ring. researchgate.net Other five-membered aromatic heterocycles such as thiophene, pyrrole, thiazole, or pyrazole (B372694) can also serve as replacements, offering different electronic distributions, hydrogen bonding capacities, and metabolic profiles. cambridgemedchemconsulting.comresearchgate.net

The thoughtful application of these bioisosteric strategies allows for the systematic probing of the chemical space around the 1-Cyclohexyl-3-(furan-2-ylmethyl)urea scaffold to enhance desired therapeutic properties. nih.gov

Ligand Design Principles from Urea Scaffold Studies

The design of ligands based on the urea scaffold is guided by several key principles derived from extensive SAR and structural biology studies. The primary principle revolves around the urea group's function as a rigid hydrogen-bonding unit. nih.gov

Hydrogen Bond Donor-Acceptor Pattern: The two N-H groups of the urea moiety act as excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov Effective ligand design aims to align these groups with complementary acceptor and donor sites on the target protein, often forming a bidentate hydrogen bond interaction that anchors the ligand in the binding site. acs.orgmdpi.com The geometry of these interactions is critical; linear N-H···A (acceptor) bonds are generally optimal. acs.org

Hydrophobic Group Positioning: The substituents on the urea nitrogens (the R1 and R2 groups) are positioned to interact with specific sub-pockets of the binding site. In 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, the cyclohexyl and furan-2-ylmethyl groups are designed to occupy these pockets. SAR studies often reveal a preference for bulky, hydrophobic groups on one side and aryl or heteroaryl groups on the other to maximize activity. nih.govresearchgate.net

Conformational Rigidity and Pre-organization: Ligand design often seeks to create molecules that are pre-organized in their bioactive conformation to minimize the entropic penalty upon binding. While the methylene linker in the furan-2-ylmethyl group adds flexibility, the planarity of the urea and the rigidity of the rings contribute to a relatively well-defined shape. nih.gov

Target-Specific Interactions: The design must be tailored to the specific target. For example, in designing urease inhibitors, the urea scaffold can interact with the nickel ions in the enzyme's active site. researchgate.net When designing kinase inhibitors, the urea functionality is often used to form key hydrogen bonds within the ATP-binding pocket. nih.gov

By integrating these principles, medicinal chemists can rationally design novel urea derivatives with improved affinity, selectivity, and drug-like properties, using the 1-Cyclohexyl-3-(furan-2-ylmethyl)urea structure as a starting point.

Computational and Theoretical Chemistry Investigations of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic behavior of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea. Calculations are often performed using the B3LYP functional with the 6-311G(d,p) basis set to achieve a high level of accuracy for the optimized molecular structure and its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, the HOMO is primarily located on the furan (B31954) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the urea (B33335) moiety, suggesting this area is the likely site for nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap provide quantitative measures of the compound's electronic characteristics.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.53 |

| HOMO-LUMO Energy Gap (ΔE) | 5.72 |

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. In the MEP map of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, the most negative potential (indicating electron-rich areas) is concentrated around the oxygen atom of the carbonyl group in the urea moiety. This region is therefore identified as a primary site for electrophilic interactions.

Conversely, the positive potential (electron-deficient areas) is primarily located around the N-H protons of the urea group, making these sites susceptible to nucleophilic attack. This detailed charge distribution analysis is critical for predicting intermolecular interactions and the compound's binding behavior.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. These studies are fundamental in fields like drug discovery to understand potential biological activity. For 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, docking studies have been performed to predict its interaction with specific protein targets.

These simulations reveal the binding affinity, typically expressed as a binding energy score, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the urea group's N-H protons and carbonyl oxygen are often involved in forming key hydrogen bonds with amino acid residues in a protein's active site. The cyclohexyl and furan rings frequently contribute to hydrophobic interactions, further anchoring the molecule within the binding pocket.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR)

Theoretical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the vibrational frequencies and chemical shifts, a theoretical spectrum can be generated and compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra for 1-Cyclohexyl-3-(furan-2-ylmethyl)urea have been calculated to assign key vibrational modes. The most prominent calculated frequency is typically the C=O stretching vibration of the urea group, which is a strong indicator of this functional group. Other significant vibrations include the N-H stretching and bending modes, as well as C-H and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical predictions for 1-Cyclohexyl-3-(furan-2-ylmethyl)urea show distinct signals for the protons and carbons in the cyclohexyl, furan, and urea moieties. For example, the N-H protons are typically predicted to have a specific chemical shift, while the various CH, CH₂, and CH₃ groups of the cyclohexyl ring can be distinguished based on their calculated electronic environments.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O (Urea) | 158.9 | ||

| C (Furan, adjacent to O) | 142.3 | ||

| C (Furan, adjacent to CH₂) | 151.7 | ||

| CH (Cyclohexyl, attached to N) | 50.1 | ||

| CH₂ (Methylene bridge) | 38.9 |

Conformational Landscape Exploration and Energy Minimization

The biological activity and physical properties of a flexible molecule like 1-Cyclohexyl-3-(furan-2-ylmethyl)urea are heavily influenced by its three-dimensional conformation. Computational methods are used to explore the conformational landscape and identify the most stable, low-energy structures.

By systematically rotating the rotatable bonds, such as the C-N and C-C bonds connecting the different moieties, a potential energy surface can be mapped. This analysis reveals the global minimum energy conformation, which is the most probable structure the molecule will adopt. For 1-Cyclohexyl-3-(furan-2-ylmethyl)urea, the optimized geometry shows specific dihedral angles between the furan, urea, and cyclohexyl groups that minimize steric hindrance and optimize electronic interactions. This stable conformation is crucial for understanding how the molecule interacts with its environment and biological targets.

Exploration of the Chemical Compound S Potential in Advanced Material Science and Agri Chemical Research

Applications in Coordination Chemistry and Metal Complexation

The urea (B33335) functional group is a cornerstone in supramolecular chemistry, primarily due to its ability to act as an efficient hydrogen bond donor through its N-H groups. soton.ac.uk This characteristic also allows it to serve as a ligand in coordination chemistry, typically binding to metal ions through the carbonyl oxygen atom. While specific studies on the metal complexes of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea are not extensively detailed in the available literature, its coordination behavior can be inferred from related urea derivatives.

Urea and its derivatives form stable complexes with a variety of transition metals. destechpub.com For instance, studies on the similar compound 1-Cyclohexyl-3-tosylurea have demonstrated its ability to form stable complexes with Nickel(II) and Cadmium(II). nih.gov In these complexes, the urea ligand typically coordinates with the metal center in a monodentate fashion through the carbonyl oxygen. The presence of the furan (B31954) ring in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea introduces an additional potential coordination site through the furan's oxygen atom, although coordination via the urea oxygen is generally more favorable. The stoichiometry of such complexes often involves two ligand molecules per metal ion, forming structures like ML₂·nH₂O. nih.gov The resulting metal complexes can exhibit distinct electronic, spectroscopic, and thermal properties compared to the free ligand.

The table below outlines the anticipated coordination properties of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea based on the behavior of analogous urea-based ligands.

| Property | Anticipated Characteristic | Rationale/Supporting Evidence |

| Primary Coordination Site | Carbonyl Oxygen (C=O) | The carbonyl oxygen is the most common coordination site for urea-type ligands due to its Lewis basicity. destechpub.com |

| Potential Metal Ions | Ni(II), Cd(II), Cu(II), Zn(II), Cr(III) | Urea derivatives have been shown to form stable complexes with a wide range of transition metal ions. destechpub.comnih.govresearchgate.net |

| Ligand-to-Metal Ratio | Typically 2:1 (L₂M) or 4:1 (L₄M) | Stoichiometry depends on the metal ion's coordination number and the steric bulk of the ligand. destechpub.comnih.gov |

| Binding Mode | Monodentate | Coordination is generally achieved through a single atom, the carbonyl oxygen. Bidentate coordination is less common. |

Conceptual Framework for Agrochemical Development Based on Urea Scaffolds

Urea derivatives are a major class of agricultural herbicides. researchgate.net Their mechanism of action often involves the inhibition of crucial plant enzymes. The urea scaffold is present in numerous commercial herbicides, highlighting its importance in agrochemical design. nih.govgoogle.com The development of new agrochemicals based on this framework focuses on modifying the substituents on the urea nitrogens to enhance potency, selectivity, and environmental stability.

The structure of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea fits within this conceptual framework for several reasons:

The Urea Moiety : The core urea group is a known pharmacophore for herbicidal activity, often targeting photosystem II in plants.

Lipophilicity : The cyclohexyl group imparts significant lipophilicity (fat-solubility) to the molecule. This property is crucial for an effective herbicide as it facilitates absorption through the waxy cuticles of plant leaves and transport within the plant's vascular system.

Metabolic Stability : The combination of the stable cyclohexyl ring and the furan ring may influence the molecule's metabolic fate in soil and plants, potentially leading to controlled release and reduced environmental impact. researchgate.net Urea is a highly concentrated nitrogenous fertilizer, and incorporating it into more complex structures can slow the release of nitrogen, improving efficiency and reducing loss. britannica.commdpi.com

The conceptual approach involves synthesizing and screening a library of related compounds to establish a structure-activity relationship (SAR). By systematically altering the cyclohexyl and furan-2-ylmethyl groups, researchers can fine-tune the compound's herbicidal activity against specific weed species while minimizing effects on crops.

Theoretical Basis for Enzyme Inhibition Mechanisms and Molecular Recognition

The bioactivity of urea derivatives is fundamentally governed by their ability to engage in molecular recognition with target proteins, particularly enzymes. nih.gov The theoretical basis for this interaction lies in the unique hydrogen-bonding capability of the urea functional group. nih.govnih.gov

Hydrogen Bonding : The urea moiety possesses two N-H groups (hydrogen bond donors) and one C=O group (a hydrogen bond acceptor). This arrangement allows it to form multiple, highly directional hydrogen bonds within an enzyme's active site, effectively anchoring the inhibitor in place. soton.ac.uknih.gov This dual donor-acceptor capacity is a key element in its molecular recognition and biological activity. nih.gov

Non-bonded π-Interactions : The furan ring in 1-Cyclohexyl-3-(furan-2-ylmethyl)urea can participate in various non-bonded π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or XH-π interactions within the enzyme's binding pocket. nih.gov These interactions are crucial for enhancing binding affinity and selectivity. nih.gov

Hydrophobic Interactions : The non-polar cyclohexyl group is well-suited to fit into hydrophobic pockets within an enzyme active site. This interaction displaces water molecules and results in a favorable entropic contribution to the binding energy, further stabilizing the enzyme-inhibitor complex.

The combination of these forces allows urea-based molecules to act as potent inhibitors for various enzymes. For example, urea derivatives are known inhibitors of enzymes like urease, kinases, and proteases. nih.govresearchgate.netresearchgate.net The mechanism is typically competitive or non-competitive, where the molecule either competes with the natural substrate for the active site or binds to an allosteric site to modulate enzyme activity. nih.govnih.gov The specific substituents—cyclohexyl and furan-2-ylmethyl—would dictate the selectivity of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea for a particular enzyme target.

Potential in Molecular Electronics and Functional Materials

The application of urea derivatives in materials science is a growing field, driven by their capacity for self-assembly into highly ordered supramolecular structures. researchgate.netresearchgate.net This self-assembly is primarily mediated by the formation of continuous intermolecular hydrogen bonds between the urea groups of adjacent molecules.

The theoretical potential of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea in this area includes:

Supramolecular Polymers and Gels : The directional hydrogen bonds between urea moieties can lead to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net Depending on the solvent and concentration, these networks can result in the formation of supramolecular polymers or gels. The cyclohexyl and furan groups would decorate the exterior of these structures, controlling their solubility and interaction with the surrounding medium.

Functional Materials : The ordered arrangement of molecules in a crystal or polymer network is a prerequisite for many functional materials. If the furan rings were to align in a specific orientation (e.g., through π-stacking), the resulting material could exhibit interesting electronic or photophysical properties. Density Functional Theory (DFT) calculations on related urea derivatives have been used to study their electronic structure, frontier molecular orbitals (HOMO-LUMO), and potential for applications in nonlinear optics. acs.org Such computational studies could elucidate the potential of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea in molecular electronics.

Scaffolds in Tissue Engineering : Porous scaffolds created from biodegradable polymers containing urea linkages have been developed for cell transplantation and tissue engineering. nih.gov These materials combine mechanical strength with biocompatibility. The specific structure of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea could potentially be incorporated into such polymers to create materials with tailored degradation rates and mechanical properties for soft tissue applications. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(furan-2-ylmethyl)urea?

The compound is typically synthesized via the reaction of cyclohexyl isocyanate with furan-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is often added to neutralize HCl byproducts . For analogs, Curtius rearrangement of acyl azides followed by trapping with cyclohexylamine has been reported, yielding structurally related ureas .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of NMR (e.g., H and C for urea NH and carbonyl groups), IR spectroscopy (to confirm urea C=O stretch ~1640–1680 cm), and X-ray crystallography . For example, Acta Crystallographica studies on similar cyclohexyl-furan derivatives highlight bond angles and dihedral angles critical for confirming stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the urea moiety. Similar sulfonylurea analogs (e.g., glipizide) degrade under humidity and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound in pharmacological studies?

- Step 1 : Synthesize analogs with substituent variations (e.g., halogenation on the furan ring or cyclohexyl group modifications).

- Step 2 : Evaluate biological activity using assays like in vitro kinase inhibition or cytotoxicity screens (e.g., MTT assays for anticancer potential) .

- Step 3 : Correlate activity with steric/electronic parameters using computational tools (e.g., molecular docking with AutoDock Vina or Schrödinger Suite) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Method 1 : Validate assay conditions (e.g., pH, solvent DMSO concentration) to rule out false positives/negatives.

- Method 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm mechanism .

- Example : In SARS-CoV-2 protease studies, fragment screening with X-ray crystallography resolved discrepancies between computational predictions and experimental IC values .

Q. How can computational modeling predict interactions with biological targets?

- Approach : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to study urea backbone flexibility and hydrogen bonding with active-site residues.

- Case Study : A cyclohexyl-urea derivative was docked into the SARS-CoV-2 main protease (PDB: 6LU7), revealing interactions with Cys145 and His41 catalytic residues .

Q. What advanced analytical methods quantify impurities in synthesized batches?

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (+0.1% formic acid) to detect byproducts like unreacted isocyanates or hydrolyzed amines .

- NMR Spectroscopy : F or N-labeled analogs can track reaction progress and impurity profiles .

Methodological Guidelines

Q. How to optimize reaction yields for scale-up synthesis?

- Key Parameters :

- Solvent choice (polar aprotic solvents enhance nucleophilicity of amines).

- Temperature control (reflux vs. room temperature for exothermic reactions).

- Stoichiometry (1.2:1 amine:isocyanate ratio to minimize unreacted starting material) .

Q. What crystallographic techniques resolve ambiguous electron density in urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.